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Compound of Interest

Compound Name: ZLN024 hydrochloride

Cat. No.: B1574216

Get Quote

Executive Summary
ZLN024 Hydrochloride (ZLN024) is a direct, allosteric activator of AMPK, a master regulator

of cellular energy homeostasis.[1] Identified through high-throughput scintillation proximity

assays (SPA), ZLN024 distinguishes itself by activating AMPK heterotrimers (specifically

and

) and protecting the critical Thr-172 residue from dephosphorylation by protein phosphatase 2C

(PP2C

).[1] Unlike indirect activators (e.g., metformin) that alter the AMP:ATP ratio, ZLN024 binds
directly to the kinase, making it a valuable tool for studying AMPK signaling without
mitochondrial toxicity.

Key Compound Data:

IUPAC Name: 2-[[2-(2-Bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride

CAS Number: 1883548-91-1 (HCl salt); 723249-01-2 (Free base)
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Molecular Formula:

Molecular Weight: 361.69 g/mol

Target: AMPK (Allosteric site)[1][2]

Mechanism of Action & Signaling Logic
ZLN024 operates via a dual-mode mechanism that mimics the physiological effects of AMP

binding, yet it functions independently of cellular energy charge (ADP/ATP ratio).

Allosteric Activation
ZLN024 binds to the allosteric drug and metabolite (ADaM) site, located at the interface of the

AMPK

-subunit and

-subunit. This binding induces a conformational change that:

Directly increases kinase activity: Enhances the catalytic efficiency (

) of the enzyme.

Inhibits Dephosphorylation: Sterically or conformationally hinders the access of

phosphatases (specifically PP2C

) to the activation loop threonine (Thr-172).

Signaling Pathway Diagram
The following diagram illustrates the position of ZLN024 within the AMPK signaling cascade,

highlighting its distinct entry point compared to upstream kinase activators.
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Caption: ZLN024 activates AMPK directly and prevents inactivation by blocking PP2Cα-

mediated dephosphorylation of Thr-172.[1][3][4][5]

Chemical Synthesis of ZLN024 Hydrochloride
While ZLN024 was originally identified via high-throughput screening of compound libraries, the

rational synthesis for scale-up and optimization follows a convergent thioether formation

strategy. This protocol ensures high purity and yield suitable for in vivo studies.

Retrosynthetic Analysis
The structure disconnects at the sulfur-alkyl bond. The most efficient forward synthesis involves

the nucleophilic attack of 2-mercaptopyrimidine on a phenoxy-ethyl halide electrophile.

Synthesis Workflow Diagram
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Caption: Convergent synthesis of ZLN024 HCl via sequential alkylation and thioether

formation.

Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-bromoethoxy)-2-bromo-4-methylbenzene

Reagents: 2-Bromo-4-methylphenol (1.0 eq), 1,2-dibromoethane (3.0 eq), Potassium

Carbonate (

, 2.0 eq).

Solvent: Acetonitrile (ACN) or Acetone.

Procedure:

Dissolve 2-bromo-4-methylphenol in ACN.

Add anhydrous

and stir at room temperature for 15 min.

Add 1,2-dibromoethane dropwise (excess prevents dimerization).

Reflux at 80°C for 12–16 hours.

Workup: Cool, filter off solids, and concentrate the filtrate. Purify via silica gel column

chromatography (Hexanes/EtOAc) to yield the bromo-ether intermediate.
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Step 2: Synthesis of ZLN024 (Free Base)

Reagents: Intermediate from Step 1 (1.0 eq), 2-Mercaptopyrimidine (1.1 eq), Cesium

Carbonate (

) or

(2.0 eq).

Solvent: DMF (Dimethylformamide).[6]

Procedure:

Dissolve 2-mercaptopyrimidine in dry DMF.

Add base and stir to generate the thiolate anion.

Add the bromo-ether intermediate slowly.[7]

Heat to 80°C for 4–6 hours under nitrogen atmosphere.

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry

over

, and concentrate.

Step 3: Salt Formation (ZLN024 Hydrochloride)

Procedure:

Dissolve the free base in a minimal amount of Dichloromethane (DCM) or Ethanol.

Add 4M HCl in Dioxane (or HCl gas in diethyl ether) dropwise at 0°C.

A white precipitate (ZLN024 HCl) will form immediately.

Filter the solid, wash with cold ether, and dry under vacuum.

Pharmacological Profiling & Validation
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To validate ZLN024 activity, researchers must assess both kinase activation and metabolic

outcomes.

In Vitro Potency Data
ZLN024 demonstrates isoform-specific potency. The following table summarizes the EC50

values for recombinant human AMPK heterotrimers.

AMPK Isoform
EC50 (

M)
Max Activation (Fold)

0.42 1.5x

0.95 1.7x

1.10 1.7x

0.13 1.6x

Biological Validation Protocols
Assay 1: Protection from Dephosphorylation

Objective: Confirm ZLN024 prevents PP2C

activity on AMPK.

Method: Incubate pre-phosphorylated AMPK (pThr172) with PP2C

in the presence/absence of ZLN024.

Readout: Western blot for pThr172. ZLN024 treatment should maintain high pThr172 levels

compared to vehicle control.

Assay 2: Glucose Uptake (L6 Myotubes)

Cell Line: L6 rat skeletal muscle cells (differentiated).

Treatment: ZLN024 (10–50
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M) for 3 hours.

Tracer: 2-Deoxy-D-[3H]glucose.

Result: Expect ~1.5 to 2-fold increase in glucose uptake, inhibitable by Compound C (AMPK

inhibitor) or AMPK siRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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